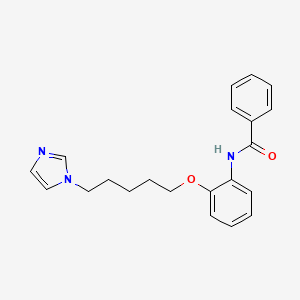
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 5-(1H-Imidazol-1-yl)pentanol with 2-bromophenyl benzamide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl or imidazole derivatives.
Scientific Research Applications
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with cellular receptors and proteins, modulating various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)propionamide
- N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)butyramide
Uniqueness
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its specific structural features, such as the benzamide moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole ring and a benzamide moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound integrates a benzamide core with an imidazole side chain, which is significant in modulating biological interactions. The presence of the imidazole ring is particularly noteworthy due to its role in various biological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| 4e | 7.5 | MCF-7 (Breast Cancer) |
| 4f | 11.1 | HeLa (Cervical Cancer) |
These results indicate that modifications to the imidazole and benzamide structures can significantly enhance cytotoxicity, suggesting a strong structure-activity relationship (SAR) .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinase Activity : Molecular docking studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly ABL1 kinase, which is crucial in certain leukemias .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Study on Structure-Activity Relationship
A comprehensive study explored the SAR of various imidazole-containing benzamides. It was found that substituents on the benzene ring significantly influenced both potency and selectivity toward cancer cell lines. For example, electronegative substituents in the para-position enhanced activity due to increased binding affinity at the target site .
Efficacy against Specific Cancer Types
In a recent investigation, this compound was tested against several human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.5 | ABL1 inhibition |
| HeLa | 11.1 | Apoptosis induction |
| A549 (Lung Cancer) | 9.0 | Cell cycle arrest |
The findings indicate that this compound has a broad spectrum of activity against different cancer types, underlining its potential as a therapeutic agent .
Properties
CAS No. |
88138-18-5 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(5-imidazol-1-ylpentoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-9-3-1-4-10-18)23-19-11-5-6-12-20(19)26-16-8-2-7-14-24-15-13-22-17-24/h1,3-6,9-13,15,17H,2,7-8,14,16H2,(H,23,25) |
InChI Key |
BSKXTILFGLUIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















